7-Bromo-3-cyano-6-methoxy-5-azaindole CAS number
7-Bromo-3-cyano-6-methoxy-5-azaindole CAS number
An In-depth Technical Guide to 7-Bromo-3-cyano-6-methoxy-5-azaindole and its Role in Modern Drug Discovery
Introduction: The 5-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry
The 5-azaindole framework, a bioisostere of indole and purine, represents a "privileged structure" in medicinal chemistry.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly modulate the molecule's physicochemical properties, including solubility, pKa, and metabolic stability.[2] This often translates to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making azaindoles highly sought-after scaffolds in drug discovery.[1] Among the different azaindole isomers, the 7-azaindole scaffold is particularly prominent in the development of kinase inhibitors.[3] This guide focuses on a specific, highly functionalized derivative, 7-Bromo-3-cyano-6-methoxy-5-azaindole, providing a comprehensive overview of its chemical identity, a plausible synthetic route, its expected physicochemical properties, and its potential applications in drug development, particularly in the realm of kinase inhibition.
While a specific CAS (Chemical Abstracts Service) number for 7-Bromo-3-cyano-6-methoxy-5-azaindole has not been found in publicly available databases, a closely related precursor, 7-Bromo-6-methoxy-5-azaindole , is documented with CAS Number: 1190314-42-1 .[4] The lack of a dedicated CAS number for the target compound suggests it may be a novel or specialized intermediate not yet widely cataloged.
Physicochemical Properties and Structural Data
The table below summarizes the key identifiers and predicted physicochemical properties of 7-Bromo-3-cyano-6-methoxy-5-azaindole and its immediate precursor. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | 7-Bromo-6-methoxy-5-azaindole | 7-Bromo-3-cyano-6-methoxy-5-azaindole (Predicted) |
| CAS Number | 1190314-42-1[4] | Not available |
| Molecular Formula | C8H7BrN2O | C9H5BrN4O |
| Appearance | Pale-yellow to Yellow-brown Solid[4] | Expected to be a solid |
| Storage | Sealed in dry, Room Temperature[4] | Similar storage conditions are recommended |
Proposed Synthesis of 7-Bromo-3-cyano-6-methoxy-5-azaindole
The synthesis of 7-Bromo-3-cyano-6-methoxy-5-azaindole can be envisioned through a multi-step process starting from commercially available precursors. The following proposed synthetic workflow is based on established methodologies for the functionalization of azaindole scaffolds.
Step 1: Synthesis of 7-Bromo-6-methoxy-5-azaindole (Starting Material)
This starting material is commercially available.[4][5]
Step 2: N-Protection of 7-Bromo-6-methoxy-5-azaindole
The pyrrole nitrogen of the azaindole core is typically protected to prevent side reactions in subsequent steps. A common protecting group is tosyl (Ts).
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Dissolve 7-Bromo-6-methoxy-5-azaindole in a suitable aprotic solvent such as dichloromethane (DCM).
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Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Cool the mixture in an ice bath and add tosyl chloride portion-wise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with DCM.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography to yield N-tosyl-7-bromo-6-methoxy-5-azaindole.
Step 3: Cyanation at the C3 Position
The introduction of the cyano group at the C3 position can be achieved via a palladium-catalyzed cross-coupling reaction.
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To a solution of N-tosyl-7-bromo-6-methoxy-5-azaindole in a suitable solvent such as dimethylformamide (DMF), add zinc cyanide and a palladium catalyst, for instance, Pd(PPh3)4.
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Degas the mixture with argon or nitrogen.
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Heat the reaction mixture at an elevated temperature (e.g., 90-120 °C) and monitor by TLC.
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Upon completion, cool the reaction mixture and dilute with a suitable solvent like ethyl acetate.
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the crude product by flash chromatography to obtain N-tosyl-7-bromo-3-cyano-6-methoxy-5-azaindole.
Step 4: Deprotection of the N-Tosyl Group
The final step is the removal of the tosyl protecting group to yield the target compound.
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Dissolve the N-tosyl-7-bromo-3-cyano-6-methoxy-5-azaindole in a mixture of dioxane and aqueous sodium hydroxide (2M).
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Heat the mixture under microwave irradiation at 150 °C for 10-15 minutes, or alternatively, reflux for several hours.[6]
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by flash chromatography or recrystallization.
Caption: Proposed synthetic workflow for 7-Bromo-3-cyano-6-methoxy-5-azaindole.
Applications in Drug Development
The 5-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of the adenine core of ATP.[7] The substituents on the 7-Bromo-3-cyano-6-methoxy-5-azaindole core are expected to further modulate its biological activity and pharmacokinetic properties.
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Bromo Group (C7): The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore the structure-activity relationship (SAR).[6]
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Cyano Group (C3): The electron-withdrawing nature of the cyano group can influence the electronic properties of the azaindole ring system, potentially enhancing binding affinity. The synthesis of 3-cyanoacetyl indoles is a well-established field, indicating the feasibility of introducing this functional group.[8]
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Methoxy Group (C6): The methoxy group can improve metabolic stability and solubility. Its presence can also influence the orientation of the molecule within the kinase binding pocket.
Given these structural features, 7-Bromo-3-cyano-6-methoxy-5-azaindole is a promising candidate for screening as an inhibitor of various protein kinases implicated in cancer and other diseases. The general workflow for evaluating such a compound in a kinase inhibitor discovery program is outlined below.
Caption: A typical workflow for the evaluation of a novel azaindole derivative as a kinase inhibitor.
References
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Shaabani, A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 21710-21743. [Link]
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BuyersGuideChem. (n.d.). 7-Bromo-6-methoxy-5-Azaindole suppliers and producers. Retrieved from [Link]
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On-Demand Chemical Services. (2026, January 26). Understanding 5-Azaindole: Properties, Synthesis, and Market Insights. Retrieved from [Link]
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Shaabani, A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 21710-21743. [Link]
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Cincione, A., et al. (2025, August 6). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules, 30(15), 1-25. [Link]
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El-Sayed, N. N. E. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
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Patrick, S. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS omega, 3(11), 15837-15853. [Link]
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Alayrac, C., et al. (2020). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of organic chemistry, 85(15), 9847-9858. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Singh, V., & Kumar, A. (2017). Azaindole Therapeutic Agents. RSC advances, 7(89), 56395-56417. [Link]
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Chem-Impex. (n.d.). 5-Methoxy-7-azaindole. Retrieved from [Link]
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